molecular formula C9H12N4OS B6974875 3-(3-Methylimidazol-4-yl)-5-(1-methylsulfanylethyl)-1,2,4-oxadiazole

3-(3-Methylimidazol-4-yl)-5-(1-methylsulfanylethyl)-1,2,4-oxadiazole

Cat. No.: B6974875
M. Wt: 224.29 g/mol
InChI Key: BSZROTVDMMJIMP-UHFFFAOYSA-N
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Description

3-(3-Methylimidazol-4-yl)-5-(1-methylsulfanylethyl)-1,2,4-oxadiazole is a synthetic organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound features a methylimidazole and a methylsulfanylethyl group, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methylimidazol-4-yl)-5-(1-methylsulfanylethyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a hydrazide with a nitrile oxide, which can be generated in situ from a nitrile and an oxidizing agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methylimidazol-4-yl)-5-(1-methylsulfanylethyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the methylsulfanylethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.

    Substitution: The imidazole and oxadiazole rings can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are common.

    Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(3-Methylimidazol-4-yl)-5-(1-methylsulfanylethyl)-1,2,4-oxadiazole would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Methylimidazol-4-yl)-5-(1-methylthioethyl)-1,2,4-oxadiazole: Similar structure with a thioether group.

    3-(3-Methylimidazol-4-yl)-5-(1-methylsulfonylethyl)-1,2,4-oxadiazole: Contains a sulfone group instead of a sulfanyl group.

    3-(3-Methylimidazol-4-yl)-5-(1-methylaminoethyl)-1,2,4-oxadiazole: Features an amino group.

Uniqueness

The unique combination of the methylimidazole and methylsulfanylethyl groups in 3-(3-Methylimidazol-4-yl)-5-(1-methylsulfanylethyl)-1,2,4-oxadiazole may impart distinct chemical reactivity and biological activity compared to similar compounds. This could make it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

3-(3-methylimidazol-4-yl)-5-(1-methylsulfanylethyl)-1,2,4-oxadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4OS/c1-6(15-3)9-11-8(12-14-9)7-4-10-5-13(7)2/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSZROTVDMMJIMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=NO1)C2=CN=CN2C)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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